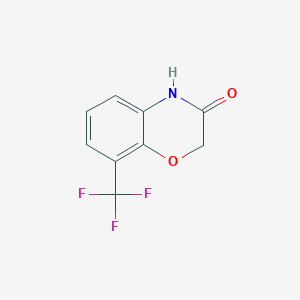

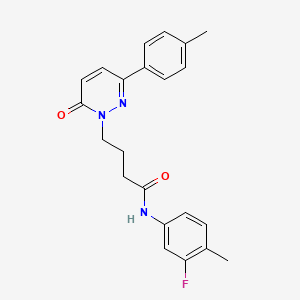

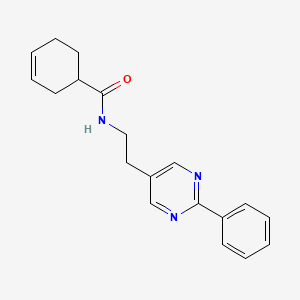

![molecular formula C16H15N3O2S B2711171 N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-65-8](/img/structure/B2711171.png)

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrimidine derivative, which is a class of compounds that contain a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are important in many biological processes and are the fundamental components of nucleic acids, DNA and RNA .

Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms . The specific reactions that this compound can undergo would depend on the nature of the substituents.Scientific Research Applications

Anticancer Activity

Thiazolopyrimidine molecules, which include the compound , have been synthesized and screened for their anticancer activities against various human cancer cell lines . Compounds with similar structures have exhibited potent cytotoxic activity .

Antibacterial Activity

A series of novel 1,3-thiazolidine pyrimidine derivatives have been developed and tested for their antibacterial activity against 14 bacterial strains . This suggests a potential antibacterial application for the compound.

Anti-Tubercular Activity

2,4-Diaminopyrimidine core-based derivatives have shown anti-tubercular activities . Given the structural similarity, the compound could potentially be used in anti-tubercular applications.

Chemotherapeutic Applications

Compounds similar to “N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” have been studied for their chemotherapeutic properties. They have been found to activate the innate immune system, stimulate the production of interferon-alpha and tumor necrosis factor-alpha, and cause blood vessels to collapse leading to tumor cell death.

Anti-Inflammatory and Antimicrobial Applications

Thiazolo[3,2-a]pyrimidine scaffold has been called as “a privileged structural framework in drug discovery” . Its derivatives have shown anti-inflammatory, antimicrobial, antiparkinsonian, antiviral, anticancer, antitubercular, and other activities .

Small Modular Reactors (SMRs)

Although it seems unrelated, the term “SMR” is also used to refer to Small Modular Reactors in the field of nuclear energy . These reactors have a power capacity of up to 300 MW(e) and are being considered for both electric and non-electric applications . However, this is likely not related to the compound “SMR000017119”.

Mechanism of Action

Target of Action

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has shown promising results in the field of medicinal chemistry It’s known that thiazolopyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential as anticancer drugs .

Mode of Action

Thiazolopyrimidines are known to interact with biological targets through their active methylene group (c2h2), which exhibits high reactivity towards various electrophilic reagents . This interaction can lead to changes in the biological target, potentially disrupting its function.

Biochemical Pathways

Thiazolopyrimidines have been associated with antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may affect pathways related to these biological processes.

Pharmacokinetics

It’s known that the lipophilicity of thiazolopyrimidines can influence their pharmacokinetic properties . A moderate level of lipophilicity has been found to be advantageous for inhibition compared to other substituted derivatives .

Result of Action

Thiazolopyrimidines have been associated with high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may have significant effects at the molecular and cellular levels.

Future Directions

The study of pyrimidine derivatives is a vibrant field due to their importance in biological processes and potential therapeutic applications . Future research could involve the synthesis and characterization of new pyrimidine derivatives, investigation of their biological activity, and development of safer and more effective therapeutic agents.

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-4-5-13(10(2)6-9)18-14(20)12-7-17-16-19(15(12)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHMTTRIDSTCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

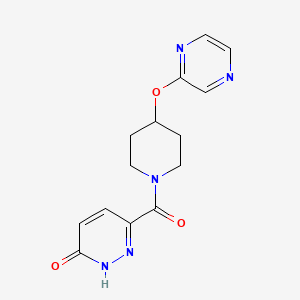

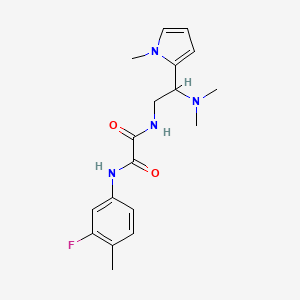

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2711103.png)

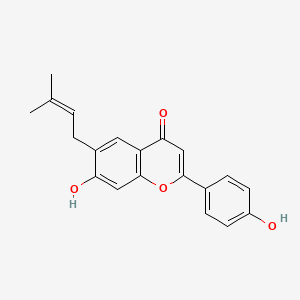

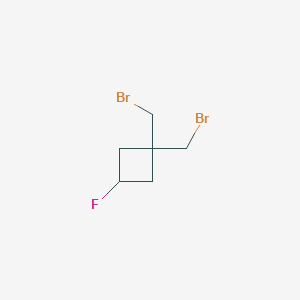

![ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2711104.png)

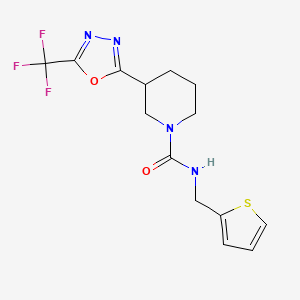

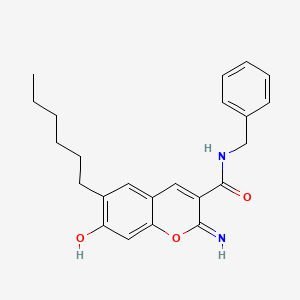

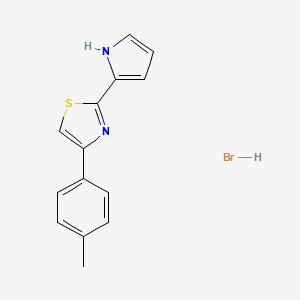

![N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711108.png)